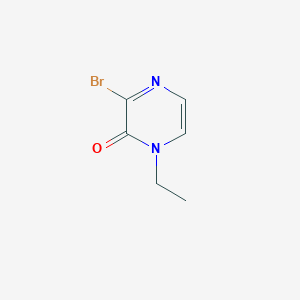

3-bromo-1-ethylpyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

3-bromo-1-ethylpyrazin-2-one |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-4-3-8-5(7)6(9)10/h3-4H,2H2,1H3 |

InChI Key |

XNOCNMYULGAXGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C(C1=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-bromo-1-ethylpyrazin-2(1H)-one and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-1-ethylpyrazin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from established synthetic methodologies for pyrazinones and related heterocyclic systems to provide a robust framework for its preparation and derivatization.

Introduction: The Significance of the Pyrazinone Scaffold

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] The pyrazinone core is a key structural motif in a variety of natural products exhibiting interesting biological activities.[1][2] Furthermore, this scaffold serves as a versatile building block in the synthesis of pharmacologically active molecules.[1][2] The strategic placement of various substituents on the pyrazinone ring allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged structure in medicinal chemistry.

Physicochemical Properties of 3-bromo-1-ethylpyrazin-2(1H)-one

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C6H7BrN2O | Based on the chemical structure. |

| Molecular Weight | ~203.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar substituted heterocyclic compounds are often solids. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Based on the general solubility of similar organic molecules. |

| pKa | The pyrazinone ring is weakly basic. | The presence of the electron-withdrawing bromine atom and the carbonyl group would decrease the basicity of the nitrogen atoms. |

Synthesis of the 2(1H)-Pyrazinone Core: Established Methodologies

The synthesis of the 2(1H)-pyrazinone ring system can be achieved through various established methods, primarily involving the condensation of acyclic precursors.[1][2] A common and versatile approach involves the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2]

General Synthetic Strategy: Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls

This method is a powerful one-pot reaction that forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5.[1][2] The choice of the α-amino acid amide and the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the pyrazinone core.

Experimental Protocol: General Synthesis of a 2(1H)-Pyrazinone

-

Reaction Setup: To a solution of an α-amino acid amide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 2(1H)-pyrazinone.

Sources

- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one

Introduction

Pyrazinone scaffolds are significant heterocyclic motifs present in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent chemical properties make them valuable synthons for further molecular elaboration in drug discovery programs. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-bromo-1-ethylpyrazin-2(1H)-one, a key intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Synthetic Strategy: A Three-Step Approach

The synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one is strategically designed as a three-step sequence, commencing with the construction of the core pyrazinone ring, followed by N-alkylation, and concluding with a regioselective bromination. This pathway was chosen for its reliance on readily available starting materials, robust and well-documented reaction types, and amenability to scale-up.

Caption: Synthetic pathway for 3-bromo-1-ethylpyrazin-2(1H)-one.

Part 1: Synthesis of the Pyrazin-2(1H)-one Core

The foundational step of this synthesis is the construction of the pyrazin-2(1H)-one ring system. A well-established and efficient method for this transformation is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] In this protocol, we utilize glycinamide hydrochloride and glyoxal.

Mechanism and Rationale:

The reaction proceeds through an initial condensation of the primary amine of glycinamide with one of the aldehyde functionalities of glyoxal to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second aldehyde group. Subsequent dehydration leads to the formation of the dihydropyrazinone, which then undergoes oxidation in situ to the aromatic pyrazin-2(1H)-one. The use of glycinamide hydrochloride is advantageous as it is a stable and commercially available starting material.[2]

Experimental Protocol: Synthesis of Pyrazin-2(1H)-one

-

Reaction Setup: To a solution of glycinamide hydrochloride (1 equivalent) in a mixture of water and a suitable alcohol (e.g., ethanol) at room temperature, add an aqueous solution of glyoxal (40% in water, 1.1 equivalents).

-

pH Adjustment: Slowly add a base, such as sodium bicarbonate or sodium hydroxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction. The pH should be maintained in the neutral to slightly basic range.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pyrazin-2(1H)-one.

Part 2: N-Ethylation of Pyrazin-2(1H)-one

With the pyrazinone core in hand, the next step is the introduction of the ethyl group at the N1 position. This is a standard N-alkylation reaction of a heterocyclic amine.

Mechanism and Rationale:

The N-H proton of the pyrazinone is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an ethylating agent, such as ethyl iodide or ethyl bromide. The choice of base and solvent is crucial for the efficiency of this reaction. A strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) ensures complete deprotonation and facilitates the alkylation.

Experimental Protocol: Synthesis of 1-Ethylpyrazin-2(1H)-one

-

Reaction Setup: To a solution of pyrazin-2(1H)-one (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas will be observed.

-

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Regioselective Bromination

The final step in the synthesis is the regioselective bromination of 1-ethylpyrazin-2(1H)-one at the C3 position. For this transformation, N-bromosuccinimide (NBS) is the reagent of choice.[3][4]

Mechanism and Rationale:

The pyrazinone ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The N-ethyl group at the 1-position and the carbonyl group at the 2-position influence the regioselectivity of the bromination. The lone pair of electrons on the N1 nitrogen atom donates into the ring, increasing the electron density, particularly at the C3 and C5 positions. The carbonyl group is electron-withdrawing, deactivating the ring towards electrophilic attack. The interplay of these electronic effects directs the incoming electrophile (bromonium ion generated from NBS) to the C3 position. NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.[3][4]

Experimental Protocol: Synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one

-

Reaction Setup: Dissolve 1-ethylpyrazin-2(1H)-one (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) to the solution.

-

Initiation (Optional): While the reaction can proceed thermally, initiation with a radical initiator like AIBN or exposure to a light source can sometimes be beneficial, although for electrophilic aromatic substitution, this is often not necessary. For this specific substrate, the reaction is likely to proceed via an electrophilic pathway.

-

Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 3-bromo-1-ethylpyrazin-2(1H)-one.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (Expected) |

| Pyrazin-2(1H)-one | C₄H₄N₂O | 96.09 | 60-70 | ¹H NMR (DMSO-d₆): δ ~7.8-8.2 (m, 3H), ~12.5 (br s, 1H). |

| 1-Ethylpyrazin-2(1H)-one | C₆H₈N₂O | 124.14 | 75-85 | ¹H NMR (CDCl₃): δ ~1.4 (t, 3H), ~4.0 (q, 2H), ~6.8-7.5 (m, 3H). |

| 3-bromo-1-ethylpyrazin-2(1H)-one | C₆H₇BrN₂O | 203.04 | 70-80 | ¹H NMR (CDCl₃): δ ~1.5 (t, 3H), ~4.1 (q, 2H), ~7.0 (d, 1H), ~7.3 (d, 1H). MS (ESI): m/z 203/205 [M+H]⁺. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 3-bromo-1-ethylpyrazin-2(1H)-one. By breaking down the synthesis into three logical and well-understood steps, researchers can reliably access this valuable building block for further chemical exploration and drug development. The provided protocols, along with the underlying scientific principles, are intended to empower scientists to confidently execute this synthesis and adapt it as needed for their specific research objectives.

References

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]

-

Wikipedia contributors. (2023). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine-2(1H)-thione. In PubChem. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-bromo-1-ethylpyrazin-2(1H)-one

Foreword: A Practical Framework for a Novel Pyrazinone Derivative

This document provides a comprehensive technical framework for characterizing the solubility and stability of 3-bromo-1-ethylpyrazin-2(1H)-one. As a novel derivative of the pyrazinone class, a group of heterocyclic compounds with significant applications in medicinal chemistry and material science, detailed empirical data for this specific molecule is not yet widely published.[1] Therefore, this guide is structured as a practical roadmap for researchers, scientists, and drug development professionals. It outlines the essential experimental protocols and the scientific rationale required to generate a robust and reliable physicochemical profile.

Instead of presenting pre-existing data, we will detail the methodologies for its acquisition and interpretation. This approach ensures that the resulting data is not only accurate but also generated within a self-validating system, adhering to the highest standards of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, grounding our protocols in established principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).

Part 1: Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is paramount. These initial data points provide context for its behavior in various environments and guide the design of subsequent, more complex experiments.

Identity and Structural Confirmation

The first step is to unequivocally confirm the identity and purity of the 3-bromo-1-ethylpyrazin-2(1H)-one test article. A suite of spectroscopic and analytical techniques should be employed.

Table 1: Recommended Analytical Techniques for Structural Confirmation

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments, verifying the ethyl group, pyrazinone ring, and bromo-substitution pattern.[2] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Determination of the exact mass and isotopic pattern consistent with the molecular formula C₇H₈BrN₂O.[3] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identification of key functional groups, such as the C=O stretch of the pyrazinone ring and C-Br vibrations.[4] |

| Elemental Analysis | Elemental Composition | Quantitative determination of Carbon, Hydrogen, and Nitrogen content to confirm the empirical formula.[5] |

| Purity Assessment (HPLC) | Quantification of Purity | A high-performance liquid chromatography (HPLC) method should be developed to assess the purity of the starting material, ideally >98%.[6] |

Predicted Physicochemical Properties

While experimental data is the gold standard, computational tools can provide valuable initial estimates of a molecule's properties. These predictions can help in solvent selection and analytical method development. For instance, the predicted pKa for a related compound, 3-bromo-1-ethyl-2-pyridinone, is -2.75, suggesting the pyrazinone oxygen is weakly basic.[7] The lipophilicity (LogP) will be influenced by the balance between the polar pyrazinone core and the nonpolar ethyl and bromo substituents.

Part 2: A Methodical Approach to Solubility Determination

Solubility is a critical determinant of a compound's suitability for further development, influencing everything from formulation strategies to bioavailability. A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.

Experimental Protocol: Equilibrium Solubility Measurement

The shake-flask method remains the most reliable technique for determining equilibrium solubility. The core principle is to saturate a solvent with the compound and then quantify the concentration in the supernatant.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3-bromo-1-ethylpyrazin-2(1H)-one to a series of vials, each containing a precisely measured volume of the desired solvent (see Table 2). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method with UV detection. Calculate the concentration against a standard curve of known concentrations.

Recommended Solvents and Media

The choice of solvents should reflect the potential applications and processing conditions for the compound.

Table 2: Proposed Solvents for Solubility Profiling

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | Simulates physiological pH ranges in the gastrointestinal tract. |

| Polar Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Common solvents in pharmaceutical formulations and synthesis. |

| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Used in analytical method development and as stock solution solvents. |

| Nonpolar Solvents | Dichloromethane, Ethyl Acetate | Relevant for synthetic workups and understanding lipophilicity.[8] |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Comprehensive Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development.[9] It is designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[10] This information is critical for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing decisions on formulation and packaging.[11] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed at detectable levels.[11]

Overarching Strategy for Forced Degradation

The following diagram outlines the comprehensive strategy for stress testing 3-bromo-1-ethylpyrazin-2(1H)-one.

Caption: Forced Degradation and Stability Pathway Analysis Workflow.

Experimental Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., in acetonitrile/water) and the solid material should be stressed. A control sample, protected from the stress condition, must be analyzed concurrently.

A. Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples immediately before analysis.

-

Analyze all samples by the stability-indicating HPLC method.

-

-

Causality: This study evaluates susceptibility to pH-mediated degradation, which is crucial for predicting stability in different physiological environments and in liquid formulations.[12]

B. Oxidative Degradation

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at various time points.

-

-

Causality: This test assesses the molecule's vulnerability to oxidation, which can occur during manufacturing and storage, especially in the presence of trace peroxides from excipients.

C. Thermal Degradation

-

Protocol:

-

Store the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Prepare a solution of the compound and store it at a lower elevated temperature (e.g., 60 °C) in the dark.

-

Sample and analyze at various time points.

-

-

Causality: Thermal stress testing helps to identify thermally labile bonds and predict the stability of the drug substance and product under accelerated storage conditions.[4][13]

D. Photolytic Degradation

-

Protocol:

-

Expose both solid and solution samples of the compound to a light source conforming to ICH Q1B guidelines.[14] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

-

Place a parallel set of samples, wrapped in aluminum foil, in the same chamber to serve as dark controls.

-

Analyze the samples after the exposure period.

-

-

Causality: Photostability testing is a regulatory requirement to determine if the compound is light-sensitive, which dictates the need for light-resistant packaging and specific labeling.[14][16][17]

The Role of the Stability-Indicating Method

The validity of all stability data hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the active substance's concentration due to degradation. It must be able to separate the parent peak from all degradation products, excipients, and impurities. Method validation should be performed according to ICH Q2(R1) guidelines and must demonstrate specificity, linearity, accuracy, precision, and robustness.

Table 3: Summary of Potential Stability Outcomes

| Stress Condition | Potential Degradation Pathway | Key Analytical Observations |

| Acid Hydrolysis | Potential hydrolysis of the amide bond in the pyrazinone ring. | Appearance of new peaks in the chromatogram; decrease in the parent peak area. |

| Base Hydrolysis | Ring-opening or hydrolysis of the bromo-substituent. | Significant and rapid degradation is often observed under basic conditions for heterocyclic compounds. |

| Oxidation | Formation of N-oxides or other oxidized species. | Formation of more polar degradants, eluting earlier in a reverse-phase HPLC system. |

| Thermal | General decomposition; potential de-ethylation or debromination. | Multiple degradation products may form. Solid-state degradation may differ from solution-state. |

| Photolysis | Debromination is a common photolytic degradation pathway for bromo-aromatic compounds. | Formation of specific photoproducts; comparison with dark control is critical. |

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of 3-bromo-1-ethylpyrazin-2(1H)-one's solubility and stability. By systematically executing the protocols detailed herein, researchers can generate the high-quality, reliable data necessary to advance a novel compound through the drug discovery and development pipeline. The resulting profile will not only satisfy regulatory requirements but also provide invaluable insights into the molecule's behavior, ultimately enabling the rational design of safe, stable, and effective pharmaceutical products. The key to success lies in the meticulous application of these methods and the rigorous interpretation of the resulting data.

References

- Belhassan, T., Chtita, S., & Bouachrine, M. (2019). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry.

- Inventors: SHROTRI, Shrinivas, et al. (Year not available). SYNTHESIS OF 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

-

ResearchGate. (n.d.). Physicochemical properties of Pyridazinone. Retrieved from [Link]

- Li, Y., et al. (2022).

- Inventors: Not specified. (Year not available). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

- Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure.

- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- International Journal of Pharmacy and Technology. (2022).

- Fridman, V., et al. (2023).

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

- RJPBCS. (n.d.).

- Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science.

- Schymanski, E. L., et al. (2024).

- Copéret, C., et al. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta.

- Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.

- RSC Publishing. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.

- Gao, J., et al. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Molecules.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.

- Gwala, N., et al. (2024).

- Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Photostability Testing.

- Medwin Publishers. (2017).

- IAGIM. (n.d.). Photostability.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- In-Vitro, In-Vivo, Ex-Vivo, In-Silico, In-Situ, Omics. (2023).

- Ondrejkovičová, I., & Melník, M. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 5. nmrmbc.com [nmrmbc.com]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmainfo.in [pharmainfo.in]

- 11. jddtonline.info [jddtonline.info]

- 12. biomedres.us [biomedres.us]

- 13. mdpi.com [mdpi.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. q1scientific.com [q1scientific.com]

- 16. bfarm.de [bfarm.de]

- 17. iagim.org [iagim.org]

The Ascendant Trajectory of Pyrazinone Scaffolds: A Technical Guide to Discovery and Synthesis

Abstract

The pyrazinone core, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ability to engage with a diverse array of biological targets has propelled the development of novel therapeutics across multiple domains, including oncology, infectious diseases, and inflammatory conditions.[1] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyrazinone derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the intricacies of synthetic strategies, delve into the causal relationships that underpin experimental choices, and illuminate the pathways to optimizing these promising molecular entities.

The Pyrazinone Scaffold: A Privileged Platform in Drug Discovery

The 2(1H)-pyrazinone structure is a non-aromatic heterocycle that serves as the central component in a multitude of natural products and synthetic molecules exhibiting significant biological activity.[2][3][4][5] Found in microbial secondary metabolites, these compounds display a broad spectrum of bioactivities, including antibacterial, antifungal, and anticancer properties.[2][5] The versatility of the pyrazinone scaffold lies in its capacity for multi-point derivatization, allowing for the fine-tuning of physicochemical properties and biological targeting.

A notable example of a clinically approved drug featuring the pyrazinone core is Favipiravir , an antiviral agent effective against a range of RNA viruses.[3][4] Furthermore, pyrazinone derivatives have demonstrated potent inhibitory activity against various enzymes, such as p38α mitogen-activated protein kinase (MAPK), a key regulator in pro-inflammatory signaling, and thrombin, a critical component of the blood coagulation cascade.[3][4]

Strategic Synthesis of the Pyrazinone Core and its Derivatives

The construction of the pyrazinone ring system can be approached through several synthetic routes, primarily involving the condensation of acyclic precursors. The choice of a specific synthetic strategy is often dictated by the desired substitution pattern on the pyrazinone core.

The Jones Synthesis: A Classic Approach to 2(1H)-Pyrazinones

One of the most fundamental and widely employed methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a reaction pioneered by R. G. Jones.[3][6] This method is particularly valuable for its simplicity and the ready availability of the starting materials.

Experimental Protocol: Jones Synthesis of 3-Methyl-5-phenyl-2(1H)-pyrazinone

Rationale: This protocol exemplifies the Jones synthesis, a robust method for constructing the pyrazinone core. The condensation of an α-amino amide with a 1,2-dicarbonyl compound provides a straightforward route to disubstituted pyrazinones. The use of a base facilitates the cyclization and dehydration steps.

Materials:

-

Alanine amide hydrochloride

-

Phenylglyoxal monohydrate

-

Sodium hydroxide

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve alanine amide hydrochloride (1.0 eq) in a minimal amount of water.

-

Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (2.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.

-

Addition of Dicarbonyl: To the cooled solution, add a solution of phenylglyoxal monohydrate (1.0 eq) in methanol dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, neutralize the reaction mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-phenyl-2(1H)-pyrazinone.

Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones via Hoornaert's Method

For accessing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further derivatization, the method developed by Hoornaert and coworkers is highly effective.[6][7] This approach involves the reaction of an α-aminonitrile with an oxalyl halide.[7] The resulting dihalogenated pyrazinone can then undergo selective substitution reactions, such as palladium-catalyzed cross-couplings, to introduce a variety of substituents at the 3- and 5-positions.[6][7]

Experimental Protocol: Synthesis of a 3-Amino-5-aryl-2(1H)-pyrazinone Derivative

Rationale: This protocol demonstrates a common strategy for synthesizing 3,5-disubstituted pyrazinones, which are prevalent in kinase inhibitor discovery. Starting from a dihalogenated pyrazinone intermediate allows for sequential and selective introduction of different substituents at the C3 and C5 positions, enabling the exploration of structure-activity relationships.

Materials:

-

3,5-Dibromo-2(1H)-pyrazinone

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Amine (e.g., ammonia or a primary/secondary amine)

-

Solvent (e.g., Dioxane/water mixture for Suzuki coupling; DMSO for amination)

Procedure:

-

Suzuki Coupling (C5-Arylation):

-

In a reaction vessel, combine 3,5-dibromo-2(1H)-pyrazinone (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-bromo-5-aryl-2(1H)-pyrazinone.

-

-

Nucleophilic Aromatic Substitution (C3-Amination):

-

Dissolve the 3-bromo-5-aryl-2(1H)-pyrazinone (1.0 eq) in a suitable solvent such as DMSO.

-

Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine) in excess.

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography to yield the final 3-amino-5-aryl-2(1H)-pyrazinone derivative.

-

Biological Applications and Structure-Activity Relationships

The therapeutic potential of pyrazinone derivatives is vast, with significant research focused on their roles as kinase inhibitors and antimicrobial agents.

Pyrazinone-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 2(1H)-pyrazinone scaffold has proven to be an effective template for the design of ATP-competitive kinase inhibitors.

The p38α MAP kinase is a key mediator of the inflammatory response, making it a compelling target for autoimmune and inflammatory diseases.[1] A series of 3-amino-2(1H)-pyrazinones have been developed as potent and selective inhibitors of p38α.

The structure-activity relationship (SAR) studies of these inhibitors have revealed that the 3-amino group is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The substituents at the 5- and 6-positions of the pyrazinone ring can be modified to enhance potency and selectivity.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 3-Amino-2(1H)-pyrazinones | p38α MAP Kinase | Potent (20,000-fold increase from lead) | [1] |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 57 - 66 | [8] |

| Pyrazole-based derivatives | Aurora A/B | 2.2 - 28.9 | [9] |

| Pyrazine-2-carbonitrile | CHK1 | 1 | [5] |

| Pyrazine derivatives | FLT3, AXL | 0.29, 0.73 | [5] |

Antimicrobial Activity of Pyrazinone Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazinone derivatives, both naturally occurring and synthetic, have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][5] For instance, a novel pyrazinone derivative isolated from Streptomyces anulatus exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| MR7S4-F3 | Bacillus subtilis, Staphylococcus aureus (including MRSA), Enterococcus faecalis | 4 - 16 | [8] |

| Pyridazinone derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 (µM) | [10] |

| Pyrazine-2-carboxylic acid derivatives | Candida albicans | 3.125 | [1] |

| Pyrazoline derivatives | Pseudomonas aeruginosa | 250 | [11] |

| Pyrazoline derivatives | Staphylococcus aureus, Bacillus subtilis | 64 - 125 | [12] |

Pyrazinones in Quorum Sensing

Understanding the role of pyrazinones in quorum sensing opens up new avenues for the development of anti-virulence therapies that disrupt bacterial communication rather than directly killing the bacteria, potentially reducing the selective pressure for resistance development.

Conclusion and Future Perspectives

The pyrazinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methodologies to access novel pyrazinone analogues with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular interactions between pyrazinone derivatives and their biological targets will guide the rational design of next-generation therapeutics for a myriad of diseases.

References

-

Kim, C. S., Gatsios, A., Cuesta, S., Lam, Y. C., Wei, Z., Chen, H., ... & Crawford, J. M. (2020). Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli. ACS Central Science, 6(2), 197-206. [Link]

-

ResearchGate. (n.d.). A schematic representation of the Agr quorum‐sensing system in...[Link]

-

Crawford, J. M. (2020). Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli. ACS Publications. [Link]

-

ResearchGate. (n.d.). Quorum sensing system in Staphylococcus aureus. (A) Schematic of the...[Link]

-

Crawford, J. M. (2020). Quorum Sensing Autoinducer-3 Finally Yields to Structural Elucidation. ACS Publications. [Link]

-

Williams, P., & Cámara, M. (2023). Quorum-sensing, intra- and inter-species competition in the staphylococci. Microbiology Society. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

-

Jenner, M., & Williams, P. (2025). Microbial Primer: agr- mediated quorum sensing in Gram- positive pathogens. Semantic Scholar. [Link]

-

Yildiz, I., Ucar, G., & Levent, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(4), 136-143. [Link]

-

Shopsin, B., & Novick, R. P. (2023). Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. eLife, 12, e85908. [Link]

-

Al-Warhi, T., Al-Hazani, K., Al-Dies, A. M., Al-Ghamdi, M., & El-Gazzar, A. A. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6649. [Link]

-

Kumar, P., Kumar, A., & Sharma, P. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2167-2177. [https://www.rjpbcs.com/pdf/2016_7(4)/[15].pdf]([Link]15].pdf)

-

ResearchGate. (n.d.). IC 50 values (µM) of compounds 1 and 5 in a panel of 24...[Link]

-

El-Gamal, M. I., Al-Said, M. S., & Al-Zahrani, A. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 103-125. [Link]

-

El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

-

Desbois, A. P., Giraud, F., Anizon, F., & Moreau, P. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6644. [Link]

-

Radi, M., Crespan, E., & Botta, M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5340. [Link]

-

Özdemir, A., & Altintop, M. D. (2013). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 17(3), 187-192. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

-

ResearchGate. (n.d.). Amino Acids and Peptides. XLVII. Facile Synthesis of Flavacol, Deoxymuta-aspergillic Acid and Optically Active Deoxyaspergillic Acid from Dipeptidyl Aldehydes.[Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 7. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Autoinducer-3 Structure and Biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Profiling and Fragment-Based Screening of 3-bromo-1-ethylpyrazin-2(1H)-one

Executive Summary & Scientific Context

3-bromo-1-ethylpyrazin-2(1H)-one is a specialized heterocyclic building block belonging to the 2(1H)-pyrazinone class. In modern medicinal chemistry, this scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with the pyridinone and pyrimidone rings found in numerous kinase inhibitors (e.g., p38 MAP kinase, Akt) and viral RNA polymerase inhibitors (e.g., Favipiravir derivatives).

Unlike fully optimized drug candidates, this compound acts as a core fragment . Its biological value lies in two distinct areas:

-

Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight ligand (<250 Da) capable of weak but specific interactions with ATP-binding pockets.

-

Synthetic Intermediate: The 3-bromo substituent serves as a reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of diverse libraries for High-Throughput Screening (HTS).

This guide details the protocols for solubilizing, profiling, and screening this compound, treating it both as a standalone fragment and a precursor for bioactive libraries.

Physicochemical Properties & Preparation[1][2][3][4][5][6]

Before biological introduction, the compound must be strictly qualified. The N-ethyl group improves lipophilicity compared to the naked pyrazinone, but solubility issues can still arise in aqueous buffers.

Table 1: Compound Specifications

| Property | Value / Description | Notes |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | Ideal for fragment screening (<300 Da). |

| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; membrane permeable. |

| Solubility (DMSO) | > 50 mM | Highly soluble in organic stock. |

| Solubility (PBS, pH 7.4) | ~1–5 mM | Limited aqueous solubility; requires co-solvent. |

| Stability | Hydrolytically stable | Avoid strong nucleophiles in storage (Br displacement). |

Protocol 1: Stock Solution Preparation

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade (≥99.9%).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: Weigh 10.15 mg of powder. Dissolve in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (single-use, 20 µL). Store at -20°C.

-

QC Check: Verify integrity via LC-MS before screening. The bromine isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br) provides a distinct mass spec signature (M+H peaks at ~203 and ~205).

Application 1: Fragment-Based Screening (SPR)

Direct screening of the 3-bromo-1-ethylpyrazin-2(1H)-one core is used to determine if the scaffold itself binds to a target protein (typically a Kinase or Protease). Because fragment affinities are weak (

Experimental Logic

We utilize a "Clean Screen" approach to ensure the fragment does not aggregate or bind non-specifically to the sensor chip, which is a common artifact with halo-heterocycles.

Workflow Diagram (Graphviz)

Figure 1: SPR screening workflow for pyrazinone fragments.

Step-by-Step Protocol

-

Sensor Chip Preparation: Immobilize the target protein (e.g., p38 MAP Kinase) on a CM5 chip using amine coupling to a level of ~3000 RU.

-

Sample Preparation: Dilute the 50 mM DMSO stock to 200 µM in running buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

-

Note: Maintain constant DMSO concentration (2%) to match the reference channel.

-

-

Injection: Inject the sample for 30 seconds at a flow rate of 30 µL/min.

-

Dissociation: Allow 60 seconds for dissociation.

-

Data Analysis: Look for "square-wave" binding sensorgrams (rapid on/off rates typical of fragments).

-

Success Criteria: If

is >5 RU and binding is reversible, the scaffold is a valid starting point for optimization.

-

Application 2: Functionalization & Activity Screening

The primary utility of 3-bromo-1-ethylpyrazin-2(1H)-one is as a precursor. The bromine atom is electronically activated by the adjacent nitrogen and carbonyl, making it highly reactive for Suzuki couplings. The following protocol describes a micro-scale synthesis and screen workflow.

Experimental Logic

Instead of screening the inactive bromide, we react it with a small panel of aryl boronic acids to generate potential hits in situ or in parallel, then screen the crude products.

Protocol: Micro-Scale Suzuki Coupling

-

Reaction Mix: In a 96-well glass-coated plate, combine:

-

Pyrazinone Scaffold (1 equiv, 10 mM final).

-

Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: Cs₂CO₃ (2 equiv).

-

Solvent: Dioxane:Water (4:1).

-

-

Incubation: Seal plate and heat at 80°C for 4 hours (or microwave for 20 min).

-

Work-up: Filter through a pre-packed diatomaceous earth/silica plug to remove Palladium. Evaporate solvent and reconstitute in DMSO.

-

Bioassay (Kinase-Glo):

-

Incubate the reconstituted reaction products (now 3-aryl-1-ethylpyrazin-2(1H)-ones) with the Kinase and ATP.

-

Add Luciferase reagent.

-

Readout: Luminescence is inversely proportional to kinase activity.

-

Application 3: General Cytotoxicity (Safety Profiling)

Before advancing any derivative, the core scaffold must be cleared of general toxicity. Pyrazinones are generally safe, but the alkylation pattern can affect cell permeability and toxicity.

Protocol: MTT Cell Viability Assay

Target Cells: HEK293 (Kidney) or HepG2 (Liver) – standard toxicity models.

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat cells with the compound in a dose-response curve (0.1 µM to 100 µM).

-

Control: 0.5% DMSO (Vehicle).

-

Positive Control:[1] Doxorubicin (1 µM).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Measurement: Read Absorbance at 570 nm.

-

Interpretation:

-

Safe:

. -

Toxic:

(Scaffold unsuitable for non-oncology targets).

-

Chemical Space & Signaling Pathway[8]

The diagram below illustrates how this specific scaffold fits into the broader kinase inhibitor landscape.

Figure 2: Functionalization pathways converting the brominated core into bioactive inhibitors.

References

-

Caldwell, J. J., et al. (2012). "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron, 68(47), 9713-9728.

-

Boettcher, A., et al. (2010).[2] "Fragment-based screening by biochemical assays: Systematic feasibility studies with trypsin and MMP12." Journal of Biomolecular Screening, 15(9), 1029-1041.

- Wrenger, C., et al. (2016). "The 2(1H)-pyrazinone scaffold: A versatile platform for drug discovery." Future Medicinal Chemistry.

-

PubChem Compound Summary. "3-Bromo-1-ethyl-2-pyridinone" (Structural Analog Data).

Sources

Application Note: High-Throughput Screening of 3-Bromo-1-ethylpyrazin-2(1H)-one Analogs for Novel p38α MAPK Inhibitors

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of a focused library of 3-bromo-1-ethylpyrazin-2(1H)-one analogs. The 2(1H)-pyrazinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various protein kinases.[1][2] This application note details a robust workflow designed to identify and validate novel inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical therapeutic target in inflammatory diseases and cancer.[3][4] We present detailed protocols for a primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary cell-based cytotoxicity assay to triage initial hits. The methodologies are designed to ensure scientific rigor, data reproducibility, and the efficient identification of promising lead candidates.

Introduction: The Pyrazinone Scaffold and p38α MAPK as a Target

The p38α MAPK signaling cascade is a central pathway that responds to pro-inflammatory stimuli and environmental stress, leading to the production of cytokines like TNF-α and IL-1β.[5] Dysregulation of this pathway is implicated in a host of human diseases, making p38α a highly sought-after drug target. Small molecule inhibitors that compete with ATP for the kinase's active site have shown therapeutic promise. The 2(1H)-pyrazinone core is an attractive heterocyclic motif for kinase inhibitor design due to its structural features that can mimic the hinge-binding interactions of the adenine region of ATP.[2] The strategic exploration of analogs based on the 3-bromo-1-ethylpyrazin-2(1H)-one core allows for the systematic investigation of structure-activity relationships (SAR) to enhance potency and selectivity.[6][7]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[8] The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay.[9] This guide provides the technical framework for such a campaign, from initial assay validation to hit confirmation.

The High-Throughput Screening Workflow

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary and tertiary assays. This tiered approach is designed to efficiently eliminate false positives and prioritize compounds with genuine, on-target activity and favorable characteristics for further development.

Caption: High-level workflow for pyrazinone analog screening.

Primary Screening Protocol: p38α TR-FRET Kinase Assay

3.1. Principle

This biochemical assay quantifies the phosphorylation of a substrate peptide by the p38α kinase. We will utilize a LanthaScreen™ Eu Kinase Binding Assay format, which is a competitive binding assay.[10] A europium (Eu)-labeled anti-tag antibody binds to the GST-tagged p38α kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP pocket. When in close proximity, the Eu donor excites the Alexa Fluor™ 647 acceptor, generating a FRET signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal. This assay format is robust, highly sensitive, and amenable to automation.[11][12]

3.2. Materials & Reagents

-

Enzyme: Recombinant human p38α (MAPK14), GST-tagged (e.g., Thermo Fisher Scientific, Cat. No. PV3305)

-

Tracer: LanthaScreen™ Kinase Tracer (as recommended for p38α)

-

Antibody: LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, Cat. No. PV5594)

-

Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

-

Plates: Low-volume, white, 384-well microplates (e.g., Corning #3572)

-

Positive Control: A known p38α inhibitor (e.g., SB202190)

-

Negative Control: DMSO (vehicle)

-

Compound Library: 3-bromo-1-ethylpyrazin-2(1H)-one analogs dissolved in 100% DMSO.

3.3. Step-by-Step Protocol (384-well format)

-

Compound Plating: Using an acoustic liquid handler, transfer 40 nL of each library compound (typically at 5 mM in DMSO) into the assay plate wells. This results in a final assay concentration of 10 µM. For control wells, dispense 40 nL of DMSO (negative control) or a control inhibitor (positive control).

-

Reagent Preparation:

-

Prepare the 2X Kinase/Antibody solution by diluting p38α kinase and Eu-anti-GST antibody in 1X Kinase Buffer to the desired concentrations (optimization required, but typically in the low nanomolar range).

-

Prepare the 2X Tracer solution by diluting the tracer in 1X Kinase Buffer.

-

-

Reagent Addition:

-

Add 10 µL of the 2X Kinase/Antibody solution to all wells.

-

Add 10 µL of the 2X Tracer solution to all wells.

-

The final reaction volume will be 20 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., VICTOR™ Nivo, EnVision®).

-

Excitation: 340 nm

-

Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647)

-

Use a time-delay of 100 µs to reduce background fluorescence.

-

3.4. Data Analysis and Quality Control

-

Calculate the TR-FRET Emission Ratio:

-

Ratio = (665 nm Emission / 615 nm Emission) * 10,000

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

-

Ratio_sample is the ratio from a well with a test compound.

-

Ratio_neg_ctrl is the average ratio from the negative control (DMSO) wells.

-

Ratio_pos_ctrl is the average ratio from the positive control (e.g., SB202190) wells.

-

-

Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[1][13] An assay is considered excellent for HTS when the Z'-factor is ≥ 0.5.[14]

-

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

-

Where μ and σ are the mean and standard deviation of the positive (pos) and negative (neg) controls, respectively.

-

| Parameter | Description | Acceptance Criteria |

| Z'-Factor | Measures the separation between control populations.[13] | ≥ 0.5 |

| Signal-to-Background (S/B) | Ratio of the mean negative control signal to the mean positive control signal. | ≥ 5 |

| CV of Controls | Coefficient of variation for positive and negative controls. | < 15% |

| Table 1: Key quality control metrics for HTS assay validation. |

Hit Confirmation and Secondary Assaying

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be subjected to further analysis to confirm their activity and rule out non-specific effects.[15]

4.1. Dose-Response Analysis for IC₅₀ Determination

Hits are re-tested using the same primary TR-FRET assay but over a range of concentrations (e.g., an 8-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[16][17] The resulting data is plotted on a semi-log scale, and a non-linear regression analysis (four-parameter variable slope model) is used to fit the curve and calculate the IC₅₀ value.[8][18]

4.2. Secondary Protocol: ATPlite™ Luminescence Cell Viability Assay

4.2.1. Principle

It is crucial to determine if the observed inhibition in the primary biochemical assay is due to specific enzyme inhibition or simply a result of compound-induced cytotoxicity. The ATPlite™ assay is a homogeneous luminescence-based method that quantifies cell viability by measuring the level of ATP in a cell population.[19][20] Metabolically active cells produce ATP; as cells die, ATP is rapidly depleted. The assay utilizes luciferase to catalyze the formation of light from ATP and luciferin, with the light output being directly proportional to the concentration of ATP.[21][22]

4.2.2. Materials & Reagents

-

Cell Line: A relevant human cell line (e.g., THP-1 monocytes, which express p38α).

-

Assay Kit: ATPlite™ 1step Luminescence Assay System (PerkinElmer) or similar.

-

Plates: White, solid-bottom, 96- or 384-well tissue culture-treated plates.

-

Confirmed Hits: Compounds from the dose-response analysis.

-

Control Cytotoxin: A compound known to induce cell death (e.g., staurosporine).

4.2.3. Step-by-Step Protocol (96-well format)

-

Cell Seeding: Seed cells into the wells of the microplate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add the desired concentrations of hit compounds to the cells. Include wells with vehicle (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a relevant time period (e.g., 48 hours) at 37°C, 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the ATPlite™ 1step reagent to room temperature.

-

Add 100 µL of the ATPlite™ 1step reagent to each well.

-

Shake the plate for 2 minutes on an orbital shaker (e.g., 700 rpm) to induce cell lysis.

-

Dark-adapt the plate for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence on a microplate luminometer.

4.3. Interpreting Secondary Screen Data

By comparing the IC₅₀ values from the primary p38α assay with the cytotoxicity data, we can prioritize compounds. Ideal candidates will exhibit potent inhibition of p38α (low IC₅₀) with minimal effect on cell viability at the same concentrations. This selectivity indicates that the compound's primary mode of action is likely on-target inhibition rather than non-specific toxicity.

p38α Signaling Pathway and Hit Prioritization

The ultimate goal is to identify compounds that effectively modulate the p38α pathway in a cellular context. Hits that are potent in the biochemical assay and non-toxic in the viability assay become high-priority candidates for further investigation, including SAR analysis and testing in more complex cellular models.

Caption: Simplified p38α MAPK signaling pathway.

Conclusion

The workflow described in this application note provides a robust and efficient strategy for the identification and initial characterization of novel p38α MAPK inhibitors from a library of 3-bromo-1-ethylpyrazin-2(1H)-one analogs. By integrating a high-quality primary biochemical screen with a crucial cell-based secondary assay, this approach facilitates the rapid prioritization of compounds with specific, on-target activity. This methodology serves as a foundational guide for drug discovery programs targeting kinases and can be adapted for other enzyme classes and compound libraries.

References

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

-

PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

-

On HTS. (2023). Z-factor. On HTS. [Link]

-

Xiao, H., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.

-

Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

-

Siddiqui, N., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

-

Biocompare. (2010). ATPlite 1 Step Luminescence Assay System from Revvity. Biocompare. [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

-

ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

Gribbon, P., & Sewing, A. (2005). Data analysis approaches in high throughput screening. Slideshare. [Link]

-

Genomax. (n.d.). Luminescence ATP Assays. Genomax. [Link]

-

The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

-

Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

-

Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

RPubs. (2018). Dose-Response Curve Analysis. RPubs. [Link]

-

KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

-

ResearchGate. (n.d.). HTS data analysis workflow. ResearchGate. [Link]

-

Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. [Link]

-

Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. PMC. [Link]

-

Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]

-

Bentham Science Publisher. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science Publisher. [Link]

-

Wodicka, L. M., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

-

Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

-

Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. [Link]

-

de Vicente, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. genomax.com.sg [genomax.com.sg]

- 3. resources.revvity.com [resources.revvity.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. towardsdatascience.com [towardsdatascience.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assay.dev [assay.dev]

- 14. punnettsquare.org [punnettsquare.org]

- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. RPubs - Dose-Response Curve Analysis [rpubs.com]

- 19. pufei.com [pufei.com]

- 20. NOVA [en.novabio.ee]

- 21. biocompare.com [biocompare.com]

- 22. resources.revvity.com [resources.revvity.com]

Troubleshooting & Optimization

Identifying and minimizing byproducts in 3-bromo-1-ethylpyrazin-2(1H)-one synthesis

Welcome to the technical support center for the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a focus on identifying and minimizing unwanted byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 3-bromo-1-ethylpyrazin-2(1H)-one. What are the likely causes and how can I improve it?

Answer: Low yields can be attributed to several factors, from reaction conditions to the purity of starting materials.

Possible Causes and Solutions:

-

Suboptimal Reaction Conditions: The synthesis of pyrazinone derivatives is often sensitive to reaction parameters.[1]

-

Temperature: Elevated temperatures can lead to the decomposition of starting materials or the final product.[2] It is recommended to perform a temperature screen to find the ideal balance between reaction rate and product stability.

-

pH Control: The pH of the reaction mixture is critical. Acidic conditions might protonate amine reactants, decreasing their nucleophilicity, while overly basic conditions can promote side reactions.[2] Careful optimization of the pH is crucial.

-

Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[3]

-

-

Purity of Starting Materials: The presence of impurities in your starting materials, such as 1-ethylpyrazin-2(1H)-one and the brominating agent, can lead to the formation of unwanted byproducts.[1] Always ensure high purity of your reagents.

-

Inefficient Bromination: The choice and handling of the brominating agent are critical.

-

Reagent Choice: Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br₂). The reactivity of the brominating agent should be matched to the substrate. For activated systems like pyrazinones, a less reactive source of electrophilic bromine might be preferable to minimize side reactions.[4]

-

Stoichiometry: Using a large molar excess of the brominating agent should be avoided as it can lead to over-bromination and other side reactions.[4]

-

Issue 2: Presence of Multiple Spots on TLC Analysis

Question: After running my reaction, TLC analysis shows multiple spots in addition to my desired product. What are these byproducts and how can I minimize them?

Answer: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Byproducts and Minimization Strategies:

| Byproduct Type | Plausible Cause | Minimization Strategy |

| Dibrominated Pyrazinone | Excess of brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent and monitor the reaction closely to stop it upon completion. |

| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the brominating agent. | Optimize reaction time and temperature. Ensure the brominating agent is fresh and active. |

| Products of Ring Opening/Degradation | Harsh reaction conditions (e.g., high temperature, extreme pH).[1] | Employ milder reaction conditions. A gradual addition of the brominating agent can also help to control the reaction exotherm. |

| Isomeric Bromopyrazinones | Bromination at other positions on the pyrazinone ring. | The electronics of the 1-ethylpyrazin-2(1H)-one ring favor bromination at the 3-position. However, forcing conditions could lead to other isomers. Adhering to optimized, milder conditions is crucial. |

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate pure 3-bromo-1-ethylpyrazin-2(1H)-one from the reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is essential to obtain a high-purity final product.

Recommended Purification Methods:

-

Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials.[5]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The optimal solvent system should be determined by TLC analysis.

-

-

Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a crystalline, high-purity product. This is particularly useful for removing minor impurities after an initial chromatographic purification.

-

Aqueous Workup: An initial aqueous workup can help to remove inorganic salts and highly polar impurities before proceeding to chromatography or recrystallization.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 3-bromo-1-ethylpyrazin-2(1H)-one.

Q1: What is the general mechanism for the bromination of 1-ethylpyrazin-2(1H)-one?

A1: The bromination of 1-ethylpyrazin-2(1H)-one is an electrophilic aromatic substitution reaction. The pyrazinone ring is an electron-rich heteroaromatic system, making it susceptible to attack by an electrophile. The reaction proceeds via the attack of the pi-electrons of the pyrazinone ring on the electrophilic bromine species (e.g., Br⁺ from NBS or Br₂), forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 3-bromo-1-ethylpyrazin-2(1H)-one product.

Q2: What analytical techniques are best for identifying byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is ideal for the unambiguous identification of byproducts.

-

Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your reaction mixture and to monitor the progress of the reaction.[5]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your product and the relative amounts of byproducts.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of each component.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated byproducts, allowing for their definitive identification.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for analyzing complex reaction mixtures.[3]

Q3: Are there any safety precautions I should be aware of when working with brominating agents?

A3: Yes, working with brominating agents requires strict safety measures.

-

Toxicity and Corrosivity: Bromine (Br₂) is highly toxic, corrosive, and can cause severe burns upon contact with skin.[7] N-Bromosuccinimide (NBS) is also a skin and eye irritant.

-

Handling: Always handle brominating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-